molecular formula C7H4BrF3 B1272000 2-Bromo-1-(difluoromethyl)-4-fluorobenzene CAS No. 845866-81-1

2-Bromo-1-(difluoromethyl)-4-fluorobenzene

Cat. No.: B1272000
CAS No.: 845866-81-1
M. Wt: 225.01 g/mol
InChI Key: WAJOYKZVIXCVTR-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H4BrF3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, difluoromethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene typically involves halogenation reactions. One common method is the bromination of 1-(difluoromethyl)-4-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(difluoromethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The difluoromethyl group can be oxidized to form carboxylic acids or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Amino, thiol, or alkoxy derivatives.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Hydrocarbons or alcohols.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. For example, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The difluoromethyl and fluorine groups enhance the compound’s stability and bioavailability, making it a valuable tool in drug design.

Comparison with Similar Compounds

  • 1-Bromo-2-difluoromethylbenzene
  • 1-Bromo-4-(difluoromethyl)benzene
  • 1-Bromo-3,5-difluorobenzene

Comparison: 2-Bromo-1-(difluoromethyl)-4-fluorobenzene is unique due to the presence of both difluoromethyl and fluorine groups on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in substitution reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJOYKZVIXCVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375606
Record name 2-bromo-1-(difluoromethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-81-1
Record name 2-bromo-1-(difluoromethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-1-(DIFLUOROMETHYL)-4-FLUOROBENZENE
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